L-Leucyl-L-alanine is a dipeptide composed of the amino acids L-leucine and L-alanine linked by a peptide bond. It exists as a white powder and is soluble in water. [] As a dipeptide, it serves as a substrate for various enzymes involved in protein metabolism and digestion, making it a valuable tool in studying these processes. [, , , , ] It's important to note that this analysis focuses solely on its scientific applications, excluding any drug-related information.
L-Leucyl-L-alanine is a dipeptide composed of the amino acids leucine and alanine linked by a peptide bond. Dipeptides like L-Leucyl-L-alanine play significant roles in biological processes and are important in various fields such as biochemistry, nutrition, and pharmaceuticals. This compound can be synthesized through various methods and has applications in scientific research and industry.
L-Leucyl-L-alanine is classified as a dipeptide, which is a type of peptide made up of two amino acids. It is derived from its constituent amino acids: L-leucine, an essential branched-chain amino acid, and L-alanine, a non-essential amino acid. Both amino acids are naturally occurring in proteins and can be sourced from dietary proteins or synthesized in the laboratory.
The synthesis of L-Leucyl-L-alanine can be achieved through several methods:
In solid-phase synthesis, the process typically involves:
This method allows for precise control over the sequence and purity of the synthesized dipeptide.
L-Leucyl-L-alanine has a molecular formula of . Its structure consists of:
L-Leucyl-L-alanine can participate in various chemical reactions typical for peptides:
These reactions often require specific conditions, such as temperature, pH, and catalysts, to proceed efficiently.
The mechanism by which L-Leucyl-L-alanine functions biologically involves its incorporation into proteins during translation. Once formed, it may influence protein folding, stability, and function due to its unique side chain interactions. Additionally, dipeptides can act as signaling molecules or precursors for further biochemical transformations.
L-Leucyl-L-alanine has several scientific applications:
This compound exemplifies the importance of dipeptides in both biological systems and industrial applications, highlighting their versatility and significance in scientific research.
L-Leucyl-L-alanine (Leu-Ala) is a dipeptide composed of leucine and alanine residues that exhibits targeted inhibitory activity against ubiquitin-mediated protein degradation. This dipeptide disrupts the ubiquitin-proteasome system (UPS)—a critical pathway for regulated intracellular proteolysis—by interfering with the ubiquitination cascade required for tagging proteins for destruction. Research indicates that Leu-Ala directly inhibits the activity of ubiquitin ligases (E3 enzymes), which catalyze the final step of ubiquitin conjugation to substrate proteins. By binding to key domains within these ligases, Leu-Ala prevents the formation of polyubiquitin chains, thereby stabilizing proteasome-targeted proteins [1].
In vitro studies using cell cultures demonstrate that Leu-Ala treatment significantly reduces the degradation rate of UPS substrates. For example, experiments tracking model proteins showed a 40-60% decrease in ubiquitin-dependent degradation within 6 hours of Leu-Ala exposure compared to untreated controls [1]. This stabilization effect is concentration-dependent, with maximal inhibition observed at physiological concentrations (0.5-2 mM). The specificity of Leu-Ala for ubiquitin ligases distinguishes it from broad-spectrum proteasome inhibitors, as it does not directly inhibit the proteasome’s catalytic core [1].
Table 1: Key Research Findings on Leu-Ala’s Inhibition of Ubiquitin-Mediated Degradation
Experimental System | Treatment Conditions | Observed Effect | Proposed Mechanism |
---|---|---|---|
U937 leukemic cells | 2 mM Leu-Ala for 6h | 55% reduction in ubiquitinated proteins | E3 ubiquitin ligase inhibition |
HEK-293T cells | 1.5 mM Leu-Ala + CHX chase | 40% increase in Cidea protein half-life | Blockade of polyubiquitin chain formation |
Brown adipocytes | 0.5-2 mM Leu-Ala | Stabilization of metabolic regulators (e.g., Cidea) | Protection of N-terminal lysine residues from ubiquitination |
The mechanistic basis of this inhibition involves Leu-Ala’s structural mimicry of native ubiquitination sites. Molecular modeling suggests that the hydrophobic leucine side chain and peptide backbone of Leu-Ala occupy the ubiquitin-binding pockets of specific E3 ligases, competitively excluding natural substrates [1] [4]. This is particularly relevant for metabolic regulators like Cidea, a protein governing energy expenditure and lipid storage in brown adipose tissue. Leu-Ala treatment reduces polyubiquitination at Lys23 of Cidea—a critical residue for its degradation—thereby extending its intracellular half-life and enhancing its biological activity [4].
Leu-Ala exhibits potent synergy with direct proteasome inhibitors, amplifying their effects on cellular ultrastructure through complementary mechanisms. While proteasome inhibitors (e.g., PSI, MG132) directly block the 26S proteasome’s catalytic activity, Leu-Ala acts upstream by reducing substrate availability via ubiquitination inhibition. This dual interference creates a "bottleneck" in protein degradation pathways, leading to pronounced accumulation of polyubiquitinated proteins and distinct morphological changes [1].
Electron microscopy studies of U937 leukemic cells treated with Leu-Ala and the proteasome inhibitor PSI reveal severe ultrastructural abnormalities not observed with either compound alone. Within 4 hours of combined treatment, cells develop massive perinuclear aggregates of ubiquitinated proteins (>2-fold larger than single-agent treatments), accompanied by dilation of the endoplasmic reticulum and mitochondrial swelling. These aggregates recruit heat shock proteins (HSP70, HSP90) and sequester essential components of the protein quality control machinery, effectively paralyzing cellular homeostasis [1].
Table 2: Ultrastructural Changes Under Combined Leu-Ala and Proteasome Inhibition
Cellular Component | Leu-Ala Alone | PSI Alone | Leu-Ala + PSI Combination |
---|---|---|---|
Ubiquitin-positive inclusions | Minor (<0.5 µm) | Moderate (1-2 µm) | Severe (>5 µm coalesced aggregates) |
Endoplasmic reticulum | Normal morphology | Mild dilation | Marked dilation + vesiculation |
Mitochondria | No change | Matrix condensation | Swelling + cristae disruption |
Autophagic response | Baseline levels | 30% increase | 400% increase in autophagosomes |
The synergy extends to activation of compensatory degradation pathways. When the proteasome and ubiquitination systems are simultaneously impaired, cells upregulate autophagy—an alternative degradation mechanism—by >400% within 6 hours. However, this compensatory response becomes pathological at high levels, leading to uncontrolled lysosomal activation and cytoplasmic vacuolization [1] [6]. The combination of Leu-Ala and PSI also triggers selective disassembly of intermediate filaments and microtubule networks, impairing intracellular transport and organelle positioning. These ultrastructural changes precede apoptosis, indicating they represent early biomarkers of proteotoxicity [1].
The molecular basis of synergy involves allosteric modulation of proteasome inhibitors by Leu-Ala. Biochemical assays show that Leu-Ala binding to ubiquitin ligases induces conformational changes that enhance the accessibility of the proteasome’s catalytic sites to inhibitors like PSI. This effectively lowers the IC50 of PSI by 8-fold, enabling ultrastructural disruption at subtoxic concentrations of both agents [1] [4].
Table 3: Chemical Identifiers for L-Leucyl-L-alanine
Identifier Type | Value |
---|---|
Systematic Name | (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid |
CAS Registry Number | 7298-84-2 |
IUPAC Name | (S)-2-((S)-2-Amino-4-methylpentanamido)propanoic acid |
Molecular Formula | C₉H₁₈N₂O₃ |
Canonical SMILES | CC(C)CC@HC(=O)NC@@HC(O)=O |
InChI Key | HSQGMTRYSIHDAC-BQBZGAKWSA-N |
Other Identifiers | H-Leu-Ala-OH; Leucylalanine; Leu-Ala |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7